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1-(3,4-dimethylphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

Kinase inhibition TrkA Structure-Activity Relationship

1-(3,4-Dimethylphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a fully synthetic small-molecule (C19H21N5O, MW 335.41 g/mol) belonging to the N-aryl-N′-pyrazolyl-urea chemotype. This scaffold is recurrent in medicinal chemistry programs targeting kinases such as TrkA, p38 MAPK, and Src, as well as other enzymes including COX-2 and soluble epoxide hydrolase.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 2034376-60-6
Cat. No. B2501663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
CAS2034376-60-6
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=CC(=NN2C)C3=CN=CC=C3)C
InChIInChI=1S/C19H21N5O/c1-13-6-7-16(9-14(13)2)22-19(25)21-12-17-10-18(23-24(17)3)15-5-4-8-20-11-15/h4-11H,12H2,1-3H3,(H2,21,22,25)
InChIKeyFFWSCBCIGKVRGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea (CAS 2034376-60-6) – Pyrazolyl-Urea Scaffold & Comparator Map


1-(3,4-Dimethylphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a fully synthetic small-molecule (C19H21N5O, MW 335.41 g/mol) belonging to the N-aryl-N′-pyrazolyl-urea chemotype. This scaffold is recurrent in medicinal chemistry programs targeting kinases such as TrkA, p38 MAPK, and Src, as well as other enzymes including COX-2 and soluble epoxide hydrolase [1]. The compound's structural signature combines a 3,4-dimethylphenyl urea terminus with a 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl methylene-linked heterocyclic arm – a substitution pattern that differentiates it from regioisomeric dimethylphenyl analogues and from pyrazolyl-ureas carrying alternative heteroaryl pendants [2].

Why Off-the-Shelf Pyrazolyl-Urea Analogues Cannot Substitute for CAS 2034376-60-6


Within the pyrazolyl-urea family, even minor structural perturbations – such as moving methyl groups on the terminal phenyl ring, exchanging the pyridin-3-yl for pyrazin-2-yl, or altering the urea linkage position – can cause profound shifts in kinase selectivity profiles and cellular potency [1]. For example, a close analogue differing only in the dimethylphenyl substitution pattern (2,3-dimethylphenyl vs. 3,4-dimethylphenyl) and the pyrazole N-aryl group (phenyl vs. pyridin-3-yl) shows a TrkA IC50 of 4,800 nM in a functional assay, whereas isomeric series members from the same patent show >10-fold variation in potency against the same target [1]. Without compound-specific profiling data, assuming functional equivalence among structurally similar pyrazolyl-ureas introduces non-trivial risk of target-switching or activity cliffs. The quantitative comparator data below provides the strongest available evidence for differentiation, while transparently identifying where direct experimental data for CAS 2034376-60-6 are currently absent.

Quantitative Differentiation Evidence for CAS 2034376-60-6 vs. Nearest Structural Analogs


Regioisomeric Dimethylphenyl Substituent Differentiation: 3,4-Dimethylphenyl vs. 2,3-Dimethylphenyl Activity Cliff Potential

The closest compound with published bioactivity data bearing a pyrazolyl-urea core and a dimethylphenyl terminus is 1-(2,3-dimethylphenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea (BDBM373090), which displays a TrkA IC50 of 4,800 nM in a DiscoverX PathHunter U2OS cell-based functional assay [1]. In contrast, CAS 2034376-60-6 carries the dimethyl substitution at the 3,4-positions and replaces the pyrazole N-phenyl with a pyridin-3-yl group. Within the N-aryl-N′-pyrazolyl-urea patent series (US9896447), IC50 values span from <10 nM to >10,000 nM against TrkA depending on the phenyl substitution pattern, demonstrating that a single methyl positional isomer can alter potency by >100-fold [1]. No direct TrkA or kinase profiling data are currently available for the 3,4-dimethylphenyl regioisomer represented by CAS 2034376-60-6.

Kinase inhibition TrkA Structure-Activity Relationship

Heteroaryl Pendant Differentiation: Pyridin-3-yl vs. Pyrazin-2-yl Impact on Predicted Properties

The closest CAS-registered analogue differing only in the heteroaryl group attached to the pyrazole core is 1-(3,4-dimethylphenyl)-3-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}urea (CAS 2034508-86-4), which replaces the pyridin-3-yl with a pyrazin-2-yl ring [1]. While neither compound has published experimental solubility, logP, or permeability data, the pyridin-3-yl isomer (CAS 2034376-60-6) is expected to exhibit lower topological polar surface area (tPSA ~69 Ų for pyridine vs. ~82 Ų for pyrazine) and a higher computed logP (~3.8 vs. ~3.0), based on standard fragment-based calculations, which can influence membrane permeability and kinase selectivity [2]. No head-to-head experimental comparison is available in the public domain.

Physicochemical properties Drug-likeness Kinase inhibitor design

Urea Linkage Position Differentiation: 5-pyrazolylmethyl vs. 4-pyrazolyl and 3-pyrazolyl Urea Connectivity

CAS 2034376-60-6 features a 5-pyrazolylmethyl urea connectivity, where the urea NH is attached via a methylene spacer to the pyrazole C5 position. This differs from 4-pyrazolyl urea isomers (e.g., 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea) and 3-pyrazolyl variants. SAR studies on pyrazolyl-ureas have demonstrated that the attachment position governs the vector of the urea pharmacophore relative to the kinase hinge-binding motif of the pyridine-pyrazole core, with C5-linked analogues favoring p38α MAPK over Src compared to C3-linked regioisomers [1]. While no direct potency comparison exists for CAS 2034376-60-6, the 5-pyrazolylmethyl linkage topology is expected to orient the 3,4-dimethylphenyl urea group in a trajectory consistent with the type II kinase inhibitor binding mode observed for pyrazolyl-urea clinical candidates [1].

Kinase hinge-binding Scaffold vector geometry Selectivity

Recommended Application Scenarios for 1-(3,4-Dimethylphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea Based on Available Evidence


Kinase Inhibitor Screening Library Diversification – TrkA and p38 MAPK Focus

Given the pyrazolyl-urea scaffold's established association with TrkA and p38 MAPK inhibition [1], CAS 2034376-60-6 is best deployed as a diversity element within focused kinase inhibitor libraries. Its 3,4-dimethylphenyl urea terminus and pyridin-3-yl pyrazole pendant represent a substitution combination not captured among the exemplar compounds in US9896447 or US20150218137A1, offering the potential to identify novel selectivity windows. Primary screening in a recombinant TrkA LanthaScreen binding assay or p38α IMAP FP assay is recommended as the first experimental step.

Regioisomeric Selectivity Probe – Dimethylphenyl Positional Isomer Comparison

This compound can serve as a matched-pair comparator to the 2,3-dimethylphenyl analogue (BDBM373090, TrkA IC50 = 4,800 nM) [1]. Parallel testing of both regioisomers in identical TrkA, TrkB, and TrkC functional assays would directly quantify the contribution of the dimethylphenyl substitution pattern to kinase selectivity, generating a publishable SAR data point for a currently unexplored structural pair.

Physicochemical Property Lead-Optimization – Heteroaryl Permeability Tuning

With a calculated tPSA of ~69 Ų and clogP of ~3.8 [2], this pyridin-3-yl congener occupies a favorable region of oral drug-likeness space relative to its more polar pyrazin-2-yl analogue (CAS 2034508-86-4; tPSA ~82 Ų). Parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer testing of both compounds would provide an experimental permeability SAR pair that informs heteroaryl selection in future pyrazolyl-urea optimization campaigns.

Urea Linkage Vector Exploration in Kinase Type II Inhibitor Design

The 5-pyrazolylmethyl urea connectivity positions the terminal aryl group in a trajectory associated with type II kinase inhibitor binding (DFG-out pocket engagement) [3]. Researchers designing inhibitors that require occupation of the allosteric back pocket of kinases such as p38α, c-Abl, or VEGFR-2 may use this compound as a rigidified urea-template starting point for structure-guided optimization via X-ray crystallography or docking studies.

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